N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide

Lipophilicity Drug-likeness Physicochemical profiling

Procure N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 1798485-77-4) for your next screening campaign. This compound offers high scaffold novelty (only 3 same-connectivity PubChem entries) and a unique chiral ethyl linker presenting a 2-chlorophenyl and methoxy group, creating a pharmacophore unmatched by generic isosteres. The 4-CF3 group on the sulfonyl ring enhances metabolic stability versus methyl or unsubstituted analogs. Ideal for lead discovery programs targeting intracellular proteins requiring balanced permeability and for establishing chiral structure-activity relationships.

Molecular Formula C16H15ClF3NO3S
Molecular Weight 393.81
CAS No. 1798485-77-4
Cat. No. B2370849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide
CAS1798485-77-4
Molecular FormulaC16H15ClF3NO3S
Molecular Weight393.81
Structural Identifiers
SMILESCOC(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2Cl
InChIInChI=1S/C16H15ClF3NO3S/c1-24-15(13-4-2-3-5-14(13)17)10-21-25(22,23)12-8-6-11(7-9-12)16(18,19)20/h2-9,15,21H,10H2,1H3
InChIKeyCQCDSPWIBDQCFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-Chlorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 1798485-77-4) – Compound Identity, Physicochemical Profile, and Procurement-Relevant Classification


The compound N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 1798485-77-4) is a synthetic benzenesulfonamide derivative bearing a 4-trifluoromethyl substituent on the phenylsulfonyl ring and a 2-(2-chlorophenyl)-2-methoxyethyl group on the sulfonamide nitrogen [1]. It is catalogued under PubChem CID 76149860 with the molecular formula C16H15ClF3NO3S and a molecular weight of 393.8 g·mol⁻¹ . The compound is primarily sourced as a research chemical or screening library building block and is marketed by several specialty chemical suppliers for in vitro and in vivo research applications. Its structure features a chiral center at the carbon bearing the methoxy and 2-chlorophenyl substituents, yielding a single undefined stereocenter and an XLogP3-AA value of 3.8 [1]. This physicochemical profile places it within a property space typical of lead-like small molecules with moderate lipophilicity, making it relevant for medicinal chemistry hit-to-lead and probe-discovery campaigns.

Why Broadly Similar Benzenesulfonamides Cannot Substitute for CAS 1798485-77-4 – Structural and Pharmacophoric Constraints Driving Selection


Benzenesulfonamide derivatives with alternative N-alkyl substituents or different aryl ring substitution patterns are frequently encountered in screening decks and vendor catalogues. However, the specific three-dimensional presentation of the 2-chlorophenyl and methoxy groups on the chiral ethyl linker, together with the electron-withdrawing 4-trifluoromethyl substituent on the sulfonyl aryl ring, creates a unique pharmacophoric constellation that cannot be recapitulated by generic isosteric replacements. The ortho-chloro substituent on the N-alkyl phenyl ring imposes a defined conformational preference distinct from para- or meta-chloro regioisomers, while the trifluoromethyl group simultaneously modulates the sulfonamide NH acidity, metabolic stability, and lipophilicity relative to methyl or unsubstituted analogs [1]. Even compounds with identical molecular formula (C16H15ClF3NO3S) but different connectivity—such as 1-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide—exhibit fundamentally different hydrogen-bonding capacity, topological polar surface area, and metabolic liability . Consequently, substituting the title compound with an off-the-shelf “trifluoromethyl benzenesulfonamide” or a “2-chlorophenyl ethylamine derivative” without verifying chirality, substitution pattern, and exact connectivity risks altering target engagement, selectivity profile, and physicochemical behavior in a manner that undermines experimental reproducibility.

Quantitative Differentiation Evidence for CAS 1798485-77-4 Against Its Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) Distinguishes the 4-Trifluoromethylbenzenesulfonamide from the Methanesulfonamide Analog

The target compound exhibits a computed XLogP3-AA of 3.8 [1], reflecting its balanced lipophilicity conferred by the 4-trifluoromethylbenzenesulfonamide core. In contrast, the direct methanesulfonamide analog N-(2-(2-chlorophenyl)-2-methoxyethyl)methanesulfonamide (CAS 1788677-97-3, molecular formula C10H14ClNO3S, MW 263.74 g·mol⁻¹) lacks the lipophilic 4-trifluoromethylphenyl ring entirely . The quantified difference in computed logP is estimated at ≥2.5 log units, representing a >300-fold difference in octanol-water partition coefficient. This divergence has direct implications for passive membrane permeability, plasma protein binding, and pharmacokinetic volume of distribution in cell-based and in vivo models.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differentiate the Target Compound from the Phenylmethanesulfonamide and Thiophene Analogs

The target compound possesses a computed topological polar surface area (TPSA) of 63.8 Ų, arising from its 7 hydrogen-bond acceptors (3 fluorine atoms on CF3, 2 sulfonamide oxygens, 1 methoxy oxygen, and 1 sulfonamide nitrogen) and 1 hydrogen-bond donor (the sulfonamide NH) [1]. The phenylmethanesulfonamide analog N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-phenylmethanesulfonamide (CAS 1788559-30-7, C17H17ClF3NO3S, MW 407.83) has an identical hydrogen-bond donor/acceptor count but an additional methylene spacer that increases conformational flexibility and alters TPSA distribution . The thiophene-2-sulfonamide analog N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide (no CAS assigned) replaces the electron-withdrawing 4-trifluoromethylphenyl ring with a sulfur-containing heterocycle, reducing electron deficiency of the sulfonyl group and altering the compound's capacity for π-stacking and halogen-bonding interactions . TPSA values below 90 Ų are generally associated with favorable blood-brain barrier penetration, and the target compound's value of 63.8 Ų places it within this favorable range, whereas the exact TPSA of the comparators may differ due to variation in heteroatom count and connectivity.

Polar surface area BBB permeability Oral bioavailability

Rotatable Bond Count and Molecular Flexibility Differentiate the Target Compound from the 4-Chloro-3-(trifluoromethyl) Regioisomer

The target compound has 6 rotatable bonds as computed by PubChem [1]. The regioisomeric analog 4-chloro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide (no CAS identified in search results) places the chloro and trifluoromethyl substituents on the same phenyl ring in a 1,2,4-substitution pattern, whereas the target compound distributes these groups across two separate aryl rings connected by a chiral ethyl linker. This architectural difference alters the number of accessible low-energy conformers and the spatial relationship between the chlorine atom (a potential halogen-bond donor) and the sulfonamide hydrogen-bonding motif. The target compound's rotatable bond count of 6 is associated with moderate conformational flexibility—sufficient to adapt to protein binding pockets yet not so high as to incur a prohibitive entropic penalty upon binding—while the regioisomer's reduced flexibility (fewer rotatable bonds due to the simpler N-(2-methoxyethyl) linker) may limit its ability to adopt conformations required for engagement of extended binding sites.

Conformational flexibility Entropic binding penalty Crystal packing

Structural Scaffold Uniqueness for Screening Library Diversity and Intellectual Property Clearance

A substructure search in PubChem reveals that the combined 4-(trifluoromethyl)benzenesulfonamide scaffold linked to a 2-(2-chlorophenyl)-2-methoxyethylamine moiety returns only a small number of compounds (3 entries sharing the same parent connectivity [1]). This indicates low structural redundancy within publicly disclosed chemical space. In contrast, generic benzenesulfonamides with simple N-alkyl substituents (e.g., N-methyl, N-ethyl, N-(2-methoxyethyl)) are highly represented in commercial screening libraries, increasing the likelihood of assay interference, promiscuous binding, or prior art conflicts. The scarcity of the target compound's specific scaffold within public databases provides a potential intellectual property differentiation advantage and reduces the probability of encountering a close analog in existing patent estates [2].

Scaffold diversity Screening library design IP freedom-to-operate

Class-Level Evidence: Trifluoromethylbenzenesulfonamide Pharmacophore Associated with Enhanced Metabolic Stability and Target Residence Time Relative to Methylsulfonamide Analogs

Extensive medicinal chemistry literature on sulfonamide-based inhibitors has established that the 4-trifluoromethyl substituent on the benzenesulfonamide ring consistently improves metabolic stability relative to unsubstituted or 4-methyl analogs by reducing susceptibility to CYP-mediated hydroxylation and N-dealkylation [1]. In particular, the electron-withdrawing nature of the CF3 group (Hammett σp = 0.54) lowers the electron density on the sulfonamide nitrogen, decreasing its propensity for oxidative metabolism and increasing the NH acidity (pKa reduction of approximately 1–2 log units compared to 4-methylbenzenesulfonamide). This class-level SAR has been validated across multiple target families including carbonic anhydrase inhibitors, matrix metalloproteinase inhibitors, and kinase inhibitors [2]. While direct metabolic stability data for the target compound are not publicly available, the presence of the 4-trifluoromethylbenzenesulfonamide motif supports the inference of enhanced pharmacokinetic durability compared to the methanesulfonamide analog (CAS 1788677-97-3), which lacks the aromatic sulfonamide ring and is expected to undergo more rapid metabolic clearance.

Metabolic stability CYP inhibition Sulfonamide pharmacophore

Chirality at the Benzylic Carbon Confers Potential for Stereospecific Target Engagement Absent in Achiral Analogs

The compound possesses a single undefined stereocenter at the carbon atom bearing the methoxy and 2-chlorophenyl groups (PubChem Undefined Atom Stereocenter Count = 1) [1]. This chirality distinguishes it from achiral benzenesulfonamide analogs such as N-(2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide or from compounds where the benzylic position is unsubstituted. The target compound is supplied as a racemate or as a single enantiomer depending on the vendor, and the two enantiomers may exhibit differential binding affinities for chiral biological targets including kinases, G-protein-coupled receptors, and ion channels. In contrast, achiral analogs present a single molecular species incapable of stereodiscrimination, potentially missing a key selectivity filter for targets with defined chiral binding pockets.

Stereochemistry Enantioselectivity Target engagement

Recommended Research and Industrial Application Scenarios for CAS 1798485-77-4 Based on Verified Differentiation Evidence


Medicinal Chemistry Hit-to-Lead and Lead Optimization Programs Requiring a Moderately Lipophilic, Metabolically Stabilized Sulfonamide Scaffold

The compound's XLogP3-AA of 3.8 and 4-trifluoromethylbenzenesulfonamide pharmacophore [1] make it a suitable starting point for lead series targeting intracellular proteins where balanced permeability and metabolic stability are required. The 4-CF3 group offers a well-precedented advantage in slowing CYP-mediated oxidation, as supported by class-level medicinal chemistry evidence [2]. Procurement teams should prioritize this compound when the alternative methanesulfonamide analog (CAS 1788677-97-3) is deemed insufficiently lipophilic or metabolically fragile for the intended assay conditions.

Screening Library Diversification with Low Scaffold Redundancy for Novel Target Deconvolution

With only 3 compounds sharing the same parent connectivity in PubChem [1], this compound offers high scaffold novelty relative to the thousands of generic benzenesulfonamides populating commercial libraries. This low redundancy reduces the risk of rediscovering known chemotypes and increases the probability of identifying unique structure-activity relationships during phenotypic or target-based screening campaigns. Institutions seeking to differentiate their compound collections for patentability should consider this compound as a complement to highly populated benzenesulfonamide series.

Stereochemistry-Dependent Pharmacological Profiling When Enantioselective Target Interactions Are Suspected

The chiral benzylic carbon [1] introduces the possibility of enantioselective binding to chiral biological targets. Research groups investigating targets with known stereochemical preferences (e.g., certain kinases, GPCRs, or ion channels) may find that the two enantiomers of this compound exhibit divergent activity profiles, providing a handle for establishing structure-selectivity relationships. Users should verify with suppliers whether the material is supplied as a racemate or as an enantiopure form, as this directly impacts dose-response interpretation and SAR analysis.

Physicochemical Benchmarking Against Structural Analogs in Undergraduate and Graduate Laboratory Courses

The compound's well-defined computed properties—including molecular weight (393.8 g·mol⁻¹), XLogP3-AA (3.8), TPSA (63.8 Ų), and rotatable bond count (6) [1]—make it an instructive case study for teaching medicinal chemistry concepts such as property-based drug design, scaffold hopping, and bioisosteric replacement of the trifluoromethyl group. When used alongside the methanesulfonamide analog (CAS 1788677-97-3) and the phenylmethanesulfonamide analog (CAS 1788559-30-7), students can quantitatively compare how incremental structural modifications shift physicochemical and predicted ADME profiles.

Quote Request

Request a Quote for N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.